molecular formula C18H12ClN5OS B2838617 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891111-74-3

1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2838617
CAS No.: 891111-74-3
M. Wt: 381.84
InChI Key: YDSXRRIMMAUXKU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a triazolopyridazinyl group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential pharmacological activities make it a candidate for biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Its pharmacological properties are being explored for potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves multiple steps. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can be compared with similar compounds such as:

  • 1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]propanone
  • 1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]butanone

These compounds share similar structural features but differ in their alkyl chain length. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5OS/c19-14-3-1-13(2-4-14)16(25)11-26-18-22-21-17-6-5-15(23-24(17)18)12-7-9-20-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSXRRIMMAUXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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